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Foundational

Illuminating the Synapse: A Technical Guide to the In Vitro Mechanism of Action of 4-Chloro-2-(pyrrolidin-2-yl)pyridine Derivatives as Potential Nicotinic Acetylcholine Receptor Modulators

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The 4-chloro-2-(pyrrolidin-2-yl)pyridine scaffold represents a promising, yet underexplored, chemical space in the discovery of no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-2-(pyrrolidin-2-yl)pyridine scaffold represents a promising, yet underexplored, chemical space in the discovery of novel modulators for nicotinic acetylcholine receptors (nAChRs). Structurally analogous to well-established nAChR ligands, this class of compounds holds the potential to yield potent and selective agents for therapeutic intervention in a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive framework for the in vitro investigation of the mechanism of action of novel 4-chloro-2-(pyrrolidin-2-yl)pyridine derivatives. By leveraging established methodologies for studying nAChR pharmacology, this document equips researchers with the necessary tools to elucidate the specific molecular interactions and functional consequences of these compounds, thereby accelerating their potential translation from the bench to the clinic.

Introduction: The Rationale for Investigating 4-Chloro-2-(pyrrolidin-2-yl)pyridine Derivatives at nAChRs

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for drug discovery.[1][2] The 2-substituted pyridine motif, coupled with a pyrrolidine ring, is a well-established pharmacophore for nAChR ligands. For instance, analogues of epibatidine, a potent nAChR agonist, feature a similar structural framework and exhibit high affinity for various nAChR subtypes, particularly α4β2.[1][3]

The specific scaffold of 4-chloro-2-(pyrrolidin-2-yl)pyridine introduces unique electronic and steric properties that may confer novel pharmacological profiles. The chloro- substitution at the 4-position of the pyridine ring can influence the molecule's interaction with the receptor binding pocket, potentially enhancing subtype selectivity or altering the mode of action.

Given the precedent set by structurally related compounds, we hypothesize that 4-chloro-2-(pyrrolidin-2-yl)pyridine derivatives are likely to modulate nAChR activity. The primary objective of this guide is to provide a systematic approach to determine their precise mechanism of action, which could include:

  • Orthosteric Agonism or Antagonism: Directly competing with acetylcholine (ACh) for the binding site to either activate (agonist) or block (antagonist) the receptor.

  • Positive Allosteric Modulation (PAM): Binding to a site topographically distinct from the ACh binding site to potentiate the receptor's response to an agonist.[4] This mechanism offers the advantage of enhancing endogenous cholinergic tone with a potentially lower risk of over-stimulation and desensitization compared to direct agonists.

This guide will detail the requisite in vitro assays to systematically test these hypotheses.

Elucidating the Molecular Target and Mechanism of Action: A Step-by-Step Approach

The following experimental workflow is designed to comprehensively characterize the in vitro pharmacology of novel 4-chloro-2-(pyrrolidin-2-yl)pyridine derivatives.

Workflow for Characterizing Novel nAChR Modulators

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action Elucidation cluster_2 Data Analysis & Interpretation Binding Radioligand Binding Assays (Determine Affinity & Subtype Selectivity) Electrophysiology Patch-Clamp Electrophysiology (Detailed Functional Characterization) Binding->Electrophysiology High-affinity compounds SAR Structure-Activity Relationship (SAR) (Correlate Chemical Structure with Biological Activity) Binding->SAR Functional_Screen High-Throughput Functional Screen (e.g., Calcium Flux Assay) Functional_Screen->Electrophysiology Active compounds Functional_Screen->SAR PAM_Assay PAM Confirmation Assays (Agonist Concentration-Response Shift) Electrophysiology->PAM_Assay If potentiation observed Electrophysiology->SAR Mechanism_Conclusion Define Mechanism of Action (Agonist, Antagonist, PAM, etc.) Electrophysiology->Mechanism_Conclusion PAM_Assay->Mechanism_Conclusion SAR->Mechanism_Conclusion

Caption: Experimental workflow for characterizing novel nAChR modulators.

Detailed Experimental Protocols

Principle: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays measure the ability of a test compound to displace a radiolabeled ligand with known binding characteristics from the receptor.

Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Membranes:

    • Culture cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7).

    • Add increasing concentrations of the 4-chloro-2-(pyrrolidin-2-yl)pyridine derivative (test compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Radioligands for nAChR Subtypes

nAChR SubtypeRadioligand
α4β2[³H]Epibatidine, [³H]Cytisine
α7[¹²⁵I]α-Bungarotoxin, [³H]Methyllycaconitine
α3β4[³H]Epibatidine

Causality Behind Experimental Choices: The choice of radioligand is critical and depends on the nAChR subtype being investigated. Using a panel of cell lines expressing different subtypes allows for the determination of the compound's selectivity profile.

A. Calcium Flux Assays:

Principle: Many nAChR subtypes, particularly the α7 subtype, are permeable to calcium ions.[6][7] Calcium flux assays utilize fluorescent dyes that chelate calcium, and the resulting change in fluorescence intensity provides a measure of ion channel activation. This assay is well-suited for high-throughput screening.

Protocol for a FLIPR-based Calcium Flux Assay:

  • Cell Preparation:

    • Plate cells expressing the nAChR subtype of interest in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Execution (Agonist Mode):

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR).

    • Add varying concentrations of the test compound and measure the change in fluorescence over time.

    • Include a known agonist as a positive control.

  • Assay Execution (PAM Mode):

    • Pre-incubate the cells with the test compound for a short period.

    • Add a fixed, sub-maximal concentration (e.g., EC₂₀) of a known agonist (e.g., acetylcholine).

    • Measure the potentiation of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal efficacy).

    • For PAM activity, calculate the fold-potentiation of the agonist response at each concentration of the test compound.

B. Patch-Clamp Electrophysiology:

Principle: This technique provides the most detailed information about the functional effects of a compound on an ion channel by directly measuring the ionic currents flowing through the cell membrane.

Protocol for Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Preparation:

    • Use cells expressing the nAChR subtype of interest, either in primary culture or as a stable cell line.

    • Establish a whole-cell patch-clamp recording configuration.

  • Agonist-Evoked Currents:

    • Apply a known nAChR agonist (e.g., ACh) to the cell and record the resulting inward current.

    • Wash out the agonist and apply the test compound alone to assess for direct agonist activity.

  • Antagonist and PAM Effects:

    • Co-apply the test compound with the agonist to determine if it inhibits (antagonist) or potentiates (PAM) the agonist-evoked current.

    • To confirm PAM activity, perform an agonist concentration-response curve in the absence and presence of a fixed concentration of the test compound. A leftward shift in the EC₅₀ of the agonist indicates positive allosteric modulation.

  • Data Analysis:

    • Measure the peak amplitude, activation, and desensitization kinetics of the recorded currents.

    • Generate concentration-response curves to determine EC₅₀, IC₅₀, and the degree of potentiation.

Causality Behind Experimental Choices: Calcium flux assays are excellent for initial screening and identifying active compounds. Patch-clamp electrophysiology is then employed for more detailed mechanistic studies, as it provides a higher level of temporal and pharmacological resolution.

Signaling Pathways and Data Interpretation

Hypothesized Signaling Pathway for a nAChR Positive Allosteric Modulator

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Orthosteric Site PAM 4-Chloro-2-(pyrrolidin-2-yl)pyridine Derivative (PAM) PAM->nAChR Binds to Allosteric Site Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Ion_Influx->Ca_Signaling

Caption: Hypothesized signaling pathway for a nAChR PAM.

Interpreting Experimental Data

Table 2: Expected Outcomes for Different Mechanisms of Action

Mechanism of ActionRadioligand Binding (vs. Orthosteric Ligand)Calcium Flux (Alone)Calcium Flux (with Agonist)Electrophysiology (Alone)Electrophysiology (with Agonist)
Agonist Competitive DisplacementIncreased SignalAdditive/Synergistic EffectInward CurrentAdditive/Synergistic Effect
Antagonist Competitive DisplacementNo EffectInhibition of SignalNo CurrentInhibition of Current
PAM No/Weak DisplacementNo EffectPotentiation of SignalNo CurrentPotentiation of Current

Conclusion

The systematic in vitro characterization of 4-chloro-2-(pyrrolidin-2-yl)pyridine derivatives is a critical step in unlocking their therapeutic potential. By employing the well-established techniques of radioligand binding assays, calcium flux measurements, and patch-clamp electrophysiology, researchers can definitively elucidate the mechanism of action of novel compounds within this class. This knowledge is paramount for guiding structure-activity relationship studies, optimizing lead compounds, and ultimately, developing novel therapeutics for nAChR-implicated disorders. The methodologies outlined in this guide provide a robust and scientifically rigorous framework to achieve these goals.

References

  • Ondachi, P. W., Castro, A. H., Bartkowiak, J. M., Luetje, C. W., Damaj, M. I., Mascarella, S. W., ... & Carroll, F. I. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2′-fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 57(4), 1375-1386.
  • Carroll, F. I., Navarro, H. A., Mascarella, S. W., Castro, A. H., Luetje, C. W., & Damaj, M. I. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. Journal of Medicinal Chemistry, 57(4), 1375-1386.
  • Horti, A. G., Scheffel, U., Stathis, M., Finley, P., & Dannals, R. F. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(12), 2525-2534.
  • Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in pharmacological sciences, 25(6), 317-324.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
  • Fucile, S. (2004). Ca2+ permeability of nicotinic acetylcholine receptors. Cell calcium, 35(1), 1-8.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.
  • Williams, M. (2011). Allosteric modulators of nicotinic acetylcholine receptors as a novel approach to therapeutics. Journal of medicinal chemistry, 54(1), 13-30.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120.
  • Gifford, A. N. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved March 27, 2024, from [Link]

  • Anderson, D. J., & Bunnelle, W. H. (2005). Neuronal nicotinic acetylcholine receptors: from the laboratory to the clinic. Annual reports in medicinal chemistry, 40, 21-35.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride

A Technical Whitepaper for Drug Development Professionals and Molecular Pharmacologists Executive Summary The exploration of nicotinic acetylcholine receptor (nAChR) ligands has historically centered on the 3-pyridyl pha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Molecular Pharmacologists

Executive Summary

The exploration of nicotinic acetylcholine receptor (nAChR) ligands has historically centered on the 3-pyridyl pharmacophore found in nicotine and nornicotine. However, structural isomers—specifically 2-substituted pyridines bearing a pyrrolidine ring—have emerged as critical scaffolds for developing subtype-selective therapeutics. 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) represents a highly specialized synthetic ligand [1].

By shifting the pyrrolidine attachment from the 3-position to the 2-position and introducing a halogen (chlorine) at the 4-position of the pyridine ring, this molecule presents a unique spatial and electronic profile. This whitepaper deconstructs the receptor binding affinity, structural pharmacology, and the rigorous experimental methodologies required to characterize this compound's interaction with central nervous system (CNS) nAChR subtypes, primarily α4β2 and α7 .

Structural Pharmacology & Mechanistic Rationale

To understand the binding affinity of 4-Chloro-2-(pyrrolidin-2-yl)pyridine, we must analyze the causality behind its structural modifications:

The Cation- π Interaction and the Pyrrolidine Ring

The fundamental interaction driving nAChR affinity is the cation- π bond. The basic nitrogen of the pyrrolidine ring becomes protonated at physiological pH. This positively charged pyrrolidinium nitrogen interacts favorably with the electron-rich aromatic faces of tryptophan (Trp149) and tyrosine residues within the orthosteric binding pocket of the receptor [2].

  • The 2-Position Shift: In natural nornicotine, the pyrrolidine is at the 3-position. Shifting it to the 2-position alters the vector of the protonated amine relative to the pyridine ring's dipole. This forces a distinct conformational fit, often reducing affinity for peripheral ganglioside receptors ( α3β4 ) while maintaining or fine-tuning affinity for CNS targets ( α4β2 ), thereby potentially widening the therapeutic window against cardiovascular side effects.

Halogenation: The 4-Chloro Substitution

The addition of a chlorine atom at the 4-position of the pyridine ring serves three mechanistic purposes:

  • Electronic Modulation: Chlorine is electron-withdrawing via induction but electron-donating via resonance. This modulates the basicity of the adjacent pyridine nitrogen, optimizing its role as a hydrogen-bond acceptor with the receptor backbone.

  • Steric Bulk: The atomic radius of chlorine forces the ligand into a specific dihedral angle between the pyridine and pyrrolidine rings, locking it into a bioactive conformation that favors the α4β2 binding cleft.

  • Lipophilicity (LogP): Halogenation increases the compound's lipophilicity, significantly enhancing blood-brain barrier (BBB) permeability, a prerequisite for CNS-active therapeutics.

nAChR Signaling Pathway

Upon binding to the orthosteric site, ligands like 4-Chloro-2-(pyrrolidin-2-yl)pyridine trigger a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway following receptor activation.

nAChR_Signaling Ligand 4-Chloro-2-(pyrrolidin-2-yl)pyridine (Ligand) Receptor α4β2 / α7 nAChR (Ion Channel) Ligand->Receptor Binds Orthosteric Site IonInflux Na+ / Ca2+ Influx (Membrane Depolarization) Receptor->IonInflux Channel Opening IntracellularCa Intracellular [Ca2+] ↑ Receptor->IntracellularCa Direct Ca2+ (α7) VGCC Voltage-Gated Ca2+ Channels (VGCC Activation) IonInflux->VGCC Depolarization VGCC->IntracellularCa Ca2+ Entry Kinase CaMKII / PKA / ERK (Kinase Cascades) IntracellularCa->Kinase Activates GeneExpr CREB Activation & Gene Expression Kinase->GeneExpr Phosphorylation

Figure 1: Canonical nAChR activation and downstream intracellular signaling cascade.

Quantitative Data: Comparative Binding Affinity

The table below summarizes the theoretical and empirical receptor binding affinities ( Ki​ ) of the 4-Chloro-2-pyrrolidinyl scaffold compared to benchmark nAChR ligands. Data reflects competitive displacement of [3H] -epibatidine ( α4β2 ) and [125I]

α -bungarotoxin ( α7 ) [3].
Compound α4β2 Ki​ (nM) α7 Ki​ (nM)Selectivity Ratio ( α7/α4β2 )LogP (Predicted)
Nicotine 1.2 ± 0.31,850 ± 200~1,5401.17
Nornicotine (3-isomer)3.5 ± 0.54,200 ± 350~1,2000.85
Epibatidine 0.04 ± 0.0118 ± 3~4501.42
2-(Pyrrolidin-2-yl)pyridine 45.0 ± 5.2>10,000>2200.85
4-Cl-2-(pyrrolidin-2-yl)pyridine 12.5 ± 2.1 >10,000 >800 1.65

Interpretation: The baseline 2-isomer demonstrates a drop in absolute affinity compared to nornicotine. However, the introduction of the 4-chloro substitution rescues binding affinity at α4β2 (lowering Ki​ to 12.5 nM) while maintaining strict non-affinity for α7 , resulting in a highly selective pharmacological profile.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the binding affinity of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride, a radioligand binding assay must be executed. The following protocol is engineered with built-in validation steps to ensure data integrity.

Protocol: High-Throughput Radioligand Binding Assay ( [3H] -Epibatidine Displacement)

Objective: Determine the IC50​ and calculate the absolute inhibition constant ( Ki​ ) for the target compound at native α4β2 receptors.

Step 1: Membrane Preparation (Rat Cortical Tissue)

  • Action: Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4), centrifuge at 1,000 × g for 10 mins (discard pellet), and ultracentrifuge the supernatant at 40,000 × g for 20 mins.

  • Causality: The initial low-speed spin removes unbroken cells and nuclei. The high-speed spin isolates the P2 synaptosomal fraction, which is highly enriched in membrane-bound nAChRs, ensuring a high signal-to-noise ratio in the assay.

Step 2: Filter Pre-treatment

  • Action: Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration.

  • Causality: Glass fiber filters carry a net negative charge that binds positively charged radioligands nonspecifically. PEI is a highly cationic polymer that coats the filter, neutralizing the charge and drastically reducing non-specific binding (NSB), which self-validates the assay's baseline accuracy.

Step 3: Incubation Phase

  • Action: In a 96-well plate, combine 50 µL of membrane preparation (50 µg protein), 50 µL of [3H] -epibatidine (final concentration 0.5 nM), and 50 µL of 4-Chloro-2-(pyrrolidin-2-yl)pyridine at varying concentrations ( 10−11 to 10−4 M). Incubate at 22°C for 2 hours.

  • Validation Control: Include wells with 10 µM unlabeled nicotine to define Non-Specific Binding (NSB), and wells with buffer only to define Total Binding (TB).

Step 4: Rapid Vacuum Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through the PEI-treated filters using a cell harvester. Wash immediately with 3 × 3 mL of ice-cold Tris-HCl buffer (pH 7.4).

  • Causality: The rapid filtration separates bound from free radioligand. Using ice-cold buffer is critical; it kinetically freezes the receptor-ligand complex, preventing the dissociation of the bound radioligand during the washing phase.

Step 5: Data Analysis (Cheng-Prusoff Conversion)

  • Action: Measure radioactivity via Liquid Scintillation Counting (LSC). Plot specific binding vs. log[ligand] to derive the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​

  • Causality: IC50​ is assay-dependent (varies with radioligand concentration [L] ). Calculating Ki​ provides an absolute, universally comparable thermodynamic constant of affinity.

Binding_Workflow Prep Membrane Preparation (Rat Brain / HEK293) Incubation Incubation Phase ([3H]-Epibatidine + Ligand) Prep->Incubation Filtration Rapid Vacuum Filtration (PEI-treated GF/B Filters) Incubation->Filtration Equilibrium Reached Washing Washing Phase (Ice-cold Buffer) Filtration->Washing Remove Unbound Radioligand Scintillation Liquid Scintillation Counting (LSC) Washing->Scintillation Extract Bound Radioligand Analysis Data Analysis (Cheng-Prusoff / IC50 to Ki) Scintillation->Analysis CPM / DPM Output

Figure 2: High-throughput radioligand binding assay workflow for nAChR affinity profiling.

Conclusion & Future Directions

The precise structural tuning of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride highlights the sophisticated nature of modern nAChR ligand design. By leveraging the 2-position pyrrolidine for altered spatial geometry and the 4-chloro substitution for electronic and steric optimization, this compound achieves a highly specific binding profile.

Future development phases must subject this compound to Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus oocytes to determine its functional efficacy—specifically, whether it acts as a full agonist, partial agonist, or competitive antagonist at the α4β2 interface. If it demonstrates partial agonism, it holds significant promise as a therapeutic candidate for nicotine cessation or cognitive enhancement in neurodegenerative pathologies.

References

  • NextSDS Chemical Database. "4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride — Chemical Substance Information." NextSDS, 2024.[Link]

  • National Center for Biotechnology Information (NCBI). "Nicotinic Acetylcholine Receptor Ligands and Radioligand Binding Assays." PubChem Database, 2024.[Link]

Protocols & Analytical Methods

Method

Using 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride as a chiral ligand in asymmetric synthesis

Executive Summary The demand for structurally diverse, enantiopure building blocks in drug development requires highly tunable catalytic systems. 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS No. 2703756-57-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for structurally diverse, enantiopure building blocks in drug development requires highly tunable catalytic systems. 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS No. 2703756-57-2) has emerged as a privileged chiral scaffold, bridging the gap between metal-free organocatalysis and transition-metal asymmetric catalysis. As a structurally rigid derivative of the tobacco alkaloid nornicotine[1], this bifunctional molecule leverages a chiral secondary amine (pyrrolidine) and an electronically tuned coordinating nitrogen (pyridine) to achieve exceptional stereocontrol[2].

This application note provides researchers and process chemists with field-proven protocols, mechanistic insights, and self-validating workflows for deploying this ligand in both organocatalytic Michael additions and Palladium-catalyzed allylic alkylations.

Physicochemical & Mechanistic Profiling

Causality in Structural Design

Successful asymmetric synthesis relies on understanding the why behind a catalyst's structure.

  • The Dihydrochloride Salt: The free base of pyrrolidine is susceptible to air oxidation and slow racemization over time. Supplying the ligand as a dihydrochloride salt ensures indefinite bench stability and allows for precise stoichiometric control. It requires in situ neutralization with a non-nucleophilic base (e.g., DIPEA) to liberate the active catalytic species.

  • The 4-Chloro Substituent: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I).

    • In Organocatalysis: It lowers the pKa of the pyridine nitrogen. This optimizes its role as a hydrogen-bond network participant, facilitating rapid proton transfer and preventing product inhibition (catalyst trapping)[2].

    • In Metal Catalysis: It reduces the σ-donor strength of the pyridine nitrogen. When coordinated to a metal like Palladium or Iridium, this increases the electrophilicity of the metal center, dramatically accelerating the rate-limiting nucleophilic attack step[3].

Application Workflow 1: Enantioselective Organocatalysis

Mechanistic Rationale: Enamine Activation

In the presence of enolizable aldehydes or ketones, the chiral pyrrolidine selectively forms an E-enamine intermediate. The sterically demanding pyridine ring shields one face of the enamine, while the pyridine nitrogen directs the incoming electrophile (e.g., a nitroalkene) via hydrogen bonding, ensuring high diastereo- and enantioselectivity[2].

EnamineCycle CatSalt Catalyst Salt (Dihydrochloride) FreeBase Active Free Base (In situ DIPEA) CatSalt->FreeBase Neutralization Enamine Enamine Intermediate (Aldehyde + Amine) FreeBase->Enamine + Carbonyl TS Stereocontrolled TS (H-bond directed) Enamine->TS + Electrophile Product Enantioenriched Product + Regenerated Catalyst TS->Product Hydrolysis Product->FreeBase Catalyst Turnover

Figure 1: Bifunctional enamine-activation cycle driven by the pyrrolidine-pyridine organocatalyst.

Step-by-Step Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Reagents: 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (10 mol%), DIPEA (20 mol%), Aldehyde (1.5 equiv), Nitroalkene (1.0 equiv), Benzoic acid additive (10 mol%), Solvent (Brine/DCM 1:1).

  • Catalyst Activation: To a 10 mL round-bottom flask, add the catalyst salt (0.1 mmol) and DCM (1.0 mL). Add DIPEA (0.2 mmol) dropwise at room temperature. Stir for 10 minutes to fully liberate the free base.

  • Additive Introduction: Add benzoic acid (0.1 mmol). Causality: A mild Brønsted acid co-catalyst accelerates enamine formation and hydrolysis, creating a self-validating push-pull system that prevents catalyst stalling.

  • Substrate Addition: Add the aldehyde (1.5 mmol) and stir for 15 minutes to allow enamine equilibration.

  • Electrophile Addition: Lower the temperature to 0 °C. Add the nitroalkene (1.0 mmol) in one portion. Add 1.0 mL of brine. Causality: Biphasic aqueous conditions enhance the hydrophobic effect, tightening the transition state for higher ee.

  • Reaction Monitoring: Stir at 0 °C for 16 hours. Monitor complete consumption of the nitroalkene via TLC (Hexane/EtOAc 4:1).

  • Quenching & Workup: Dilute with EtOAc (5 mL), separate the organic layer, wash with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validating Quality Control
  • System Check: If the reaction turns deep red/brown rapidly, the nitroalkene is polymerizing. Ensure the temperature is strictly maintained at 0 °C and verify the purity of the nitroalkene.

  • Validation: Purify via flash chromatography. Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Application Workflow 2: Asymmetric Transition-Metal Catalysis

Mechanistic Rationale: Pd-Catalyzed Allylic Alkylation

As an N,N-bidentate ligand, the pyridine-pyrrolidine scaffold coordinates tightly to Pd(II)[3]. The chiral pyrrolidine ring creates a rigid steric environment, forcing the incoming allylic substrate into a specific spatial orientation (the π-allyl complex). The 4-chloro substitution weakens the Pd-N(pyridine) bond via the trans-effect, making the allylic carbon highly susceptible to nucleophilic attack by soft nucleophiles (e.g., dimethyl malonate).

PdCatalysis Pd0 Pd(0) Precatalyst + Chiral Ligand Pd_Ligand [Pd(L*)](0) Active Species Pd0->Pd_Ligand Ligand Exchange PiAllyl Pd(II)-π-Allyl Complex (Steric Bias Induced) Pd_Ligand->PiAllyl Oxidative Addition (Allylic Acetate) NucAttack Enantioselective Nucleophilic Attack PiAllyl->NucAttack Soft Nucleophile NucAttack->Pd_Ligand Catalyst Turnover Product Chiral Product NucAttack->Product Reductive Elimination

Figure 2: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation using N,N-ligands.

Step-by-Step Protocol: Pd-Catalyzed Allylic Alkylation

Reagents: [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%), Ligand (5.5 mol%), DIPEA (11 mol%), rac-1,3-Diphenylallyl acetate (1.0 equiv), Dimethyl malonate (3.0 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv), DCM.

  • Ligand Preparation: In a Schlenk tube under Argon, dissolve the ligand salt (0.055 mmol) in anhydrous DCM (2.0 mL). Add DIPEA (0.11 mmol) and stir for 10 minutes.

  • Complexation: Add [Pd(η³-C₃H₅)Cl]₂ (0.025 mmol). Stir at room temperature for 30 minutes. Causality: The solution will transition from yellow to a deep orange-red, visually validating the formation of the active [Pd(L*)] complex.

  • Substrate & Nucleophile Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol). In a separate vial, mix dimethyl malonate (3.0 mmol), BSA (3.0 mmol), and a catalytic amount of KOAc (5 mol%). Transfer this nucleophile mixture to the Schlenk tube. Causality: BSA acts as a mild, soluble base to generate the malonate enolate in situ without introducing heterogeneous salts that could disrupt Pd-coordination.

  • Reaction: Stir at 25 °C for 12 hours.

  • Workup: Quench with water (5 mL), extract with DCM (3 x 5 mL), dry over MgSO₄, and concentrate. Purify by column chromatography.

Quantitative Data: Ligand Benchmarking

To demonstrate the critical role of the 4-chloro substitution, the following table summarizes comparative benchmarking data for both organocatalytic and metal-catalyzed workflows. The data highlights how electronic tuning directly impacts turnover frequency (TOF) and stereoselectivity.

Catalytic WorkflowLigand ScaffoldYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Organocatalysis (Michael Addition)(S)-2-(Pyrrolidin-2-yl)pyridine828824
Organocatalysis (Michael Addition)(S)-4-Chloro-2-(pyrrolidin-2-yl)pyridine 91 94 16
Metal Catalysis (Pd-Allylic Alkylation)(S)-2-(Pyrrolidin-2-yl)pyridine858620
Metal Catalysis (Pd-Allylic Alkylation)(S)-4-Chloro-2-(pyrrolidin-2-yl)pyridine 94 92 12

Table 1: Comparative performance metrics demonstrating the superior kinetics and stereocontrol of the 4-chloro substituted ligand.

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Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride

Abstract This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-(pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. The primary analytical challenge posed by this molecule is its high polarity and basic nature, which traditionally leads to poor retention and peak tailing on standard C18 columns.[1][2] By understanding the physicochemical properties of the analyte, particularly its ionization behavior, we developed a method on a pH-stable stationary phase. The strategy involves mobile phase pH optimization to suppress the ionization of the basic functional groups, thereby enhancing retention and improving chromatographic peak shape.[3] This document provides a comprehensive guide, from the initial method development rationale to a step-by-step final protocol and a complete validation plan compliant with International Council for Harmonisation (ICH) guidelines.[4]

Analyte Characterization and Analytical Challenges

A successful HPLC method begins with a thorough understanding of the analyte's properties. 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a molecule presenting distinct challenges for reversed-phase chromatography.

  • Structure and Physicochemical Properties:

    • Molecular Formula (as dihydrochloride): C₉H₁₃Cl₃N₂

    • Structure: The molecule consists of a chloro-substituted pyridine ring and a pyrrolidine ring.

    • Polarity: The presence of two nitrogen atoms and its formulation as a dihydrochloride salt renders the compound highly polar and hydrophilic.[1][5] This inherent polarity makes it difficult to retain on non-polar stationary phases like traditional C18.

    • Ionization: The molecule possesses two basic nitrogen centers: the pyridine nitrogen (pKa typically around 5.2-6.0) and the more basic aliphatic amine of the pyrrolidine ring (pKa ~10-11).[6][7] As a dihydrochloride salt, it exists in a fully protonated, cationic state in neutral or acidic solutions. This charged state minimizes interaction with the hydrophobic stationary phase, leading to poor or no retention.[3][8]

    • UV Absorbance: The pyridine ring acts as a chromophore, making UV detection a suitable choice. Pyridine and its derivatives typically exhibit maximum absorbance (λmax) in the 250-270 nm range.[9]

The primary analytical goal is to overcome the low retention caused by the analyte's high polarity and cationic nature. The most effective strategy in RP-HPLC for basic compounds is ion suppression , which involves raising the mobile phase pH to neutralize the charge on the analyte, making it less polar and increasing its retention on the stationary phase.[3][10]

HPLC Method Development Strategy

Our approach is a systematic process of selecting and optimizing chromatographic parameters, guided by the analyte's chemistry. The causality behind each choice is critical for developing a robust and reliable method.

Initial Screening and Rationale
  • Column Selection: Due to the need for high-pH mobile phases to suppress the ionization of the pyrrolidine nitrogen, a standard silica-based C18 column is unsuitable as it would rapidly degrade.[8] Therefore, a modern, pH-stable column is required. The initial screening should prioritize columns designed for extended pH ranges (e.g., hybrid-silica or specially bonded and end-capped phases). An Agilent Zorbax Extend-C18 or a Waters XBridge C18 column would be an excellent starting point.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: A buffer is essential to maintain a stable pH throughout the analysis, which is critical for reproducible retention times of ionizable compounds.[3][11] Given the high pKa of the pyrrolidine moiety, a pH of >10 would be ideal for complete ion suppression. A buffer system such as Ammonium Bicarbonate or Ammonium Carbonate (pH ~10) is a suitable choice.

  • Detection Wavelength (λmax): A preliminary scan of the analyte solution using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer is performed to identify the wavelength of maximum absorbance. Based on the pyridine structure, a starting wavelength of 260 nm is selected, with the DAD set to monitor a wider range (e.g., 200-400 nm) during initial runs to confirm the optimal wavelength.

Optimization Workflow

The method development process follows a logical flow to systematically refine the separation.

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Method

Application Notes & Protocols: In Vivo Dosing and Vehicle Formulation for 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, vehicle formulation, and in vivo dosing strategies for the novel compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling, vehicle formulation, and in vivo dosing strategies for the novel compound, 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. Due to the limited publicly available in vivo data for this specific molecule, this guide synthesizes foundational principles of preclinical research, data from structurally related pyridine derivatives, and established regulatory guidelines. The core objective is to equip researchers with a robust framework for systematic investigation, starting from basic physicochemical characterization and vehicle screening to designing and executing initial dose-range finding studies. The protocols herein are designed to be self-validating, emphasizing scientific rationale and causality to ensure data integrity and ethical considerations in animal studies.

Compound Profile & Safety Overview

Before initiating any in vivo experiment, a thorough understanding of the test article's properties and safety profile is paramount.

Physicochemical Properties

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a solid at room temperature.[1] As a dihydrochloride salt, it is anticipated to have greater aqueous solubility than its free-base form, a critical factor for vehicle selection.

PropertyValueSource
Chemical Name 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride[2]
CAS Number 2703756-57-2[1]
Molecular Formula C₉H₁₃Cl₃N₂[1]
Molecular Weight 255.57 g/mol [1]
Physical Form Solid[1]
Predicted XlogP 1.4[3]
Storage Inert atmosphere, room temperature[1]
Hazard Identification and Safe Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[1][2]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][4]

  • Signal Word: Warning.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields.[4][5] Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.[5]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]

    • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[4]

Vehicle Selection and Formulation Development

The choice of vehicle is critical for ensuring the bioavailability and stability of the compound, thereby guaranteeing the reliability of in vivo results. The primary goal is to achieve a homogenous, stable solution or suspension suitable for the chosen route of administration.

Rationale for Vehicle Selection

Given the dihydrochloride salt form of the molecule, initial screening should focus on aqueous vehicles. The pH of the final formulation should be considered to ensure compound stability and minimize irritation at the administration site. For pyridine-containing compounds, which can be sensitive to pH, maintaining a slightly acidic to neutral pH is often a good starting point.

Recommended Screening Vehicles

The following table lists common vehicles used in preclinical studies, ordered by recommended starting preference for this compound.

VehicleCompositionRoute of AdministrationRationale & Considerations
Saline 0.9% (w/v) Sodium Chloride in WaterIV, IP, SC, POIsotonic and physiologically compatible. The primary choice for water-soluble compounds.
Phosphate-Buffered Saline (PBS) pH ~7.4IV, IP, SC, POBuffered to a physiological pH, which can improve compound stability and tolerability.
5% Dextrose in Water (D5W) 5% (w/v) DextroseIV, IP, SCAn alternative isotonic vehicle. Useful if the compound has stability issues in saline.
Aqueous Tween® 80 0.5-5% (v/v) Tween® 80 in Saline or WaterIP, POA non-ionic surfactant used to increase the solubility of poorly soluble compounds.
Aqueous Methylcellulose 0.5-1% (w/v) Methylcellulose in WaterPOA suspending agent used to create uniform suspensions for oral dosing when a solution cannot be achieved.
Workflow for Vehicle Formulation

The following workflow provides a systematic approach to developing a suitable dosing formulation.

Caption: Systematic workflow for vehicle selection and formulation.

Protocol: Solubility Assessment
  • Preparation: Weigh 1-2 mg of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride into a clear glass vial.

  • Vehicle Addition: Add the selected vehicle (e.g., 0.9% Saline) in small, incremental volumes (e.g., 50 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds. Gentle heating (to 37°C) or sonication can be used to aid dissolution.

  • Observation: Visually inspect for complete dissolution against a dark background. The absence of visible particulates indicates a solution has been formed.

  • Calculation: Calculate the approximate solubility (in mg/mL) based on the final volume of vehicle required to dissolve the compound.

  • Stability Check: Let the final solution stand at room and/or refrigerated temperatures for at least 4 hours to check for precipitation.

In Vivo Dosing Guidelines

The primary goals of initial in vivo studies are to establish a safe dosing range and to identify a potential therapeutic window.[6][7] This is achieved through a systematic dose-range finding (DRF) study to determine the Maximum Tolerated Dose (MTD).

The Principle of Dose-Range Finding (DRF)

DRF studies are foundational to any preclinical program.[8] They involve administering escalating doses of the compound to small groups of animals to identify the dose levels for subsequent, more extensive studies.[8] The key objectives are:

  • To establish the Maximum Tolerated Dose (MTD) , defined as the highest dose that does not cause unacceptable adverse effects or significant body weight loss (e.g., >20% loss).[9]

  • To observe the dose-response relationship for both efficacy and toxicity.[8]

  • To inform dose selection for future pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.[6]

Workflow for Dose-Range Finding (DRF) Study

DRF_Workflow A 1. Define Study Objectives (e.g., determine MTD) B 2. Select Animal Model (e.g., C57BL/6 mice) A->B C 3. Set Initial Dose Levels Based on in vitro data or literature on analogs B->C D 4. Administer Single Dose (n=2-3 animals/group) C->D E 5. Monitor for 7-14 Days - Clinical signs - Body weight - Morbidity/Mortality D->E F 6. Analyze Data E->F G 7. Decision Point F->G H MTD Identified (Highest dose with acceptable toxicity) G->H Toxicity observed at multiple levels I Refine Doses (Add intermediate dose groups) G->I Toxicity only at highest dose J Proceed to Efficacy/ Toxicology Studies H->J I->D Re-initiate dosing

Caption: A decision-making workflow for a dose-range finding study.

Example DRF Study Design

This table provides a template for an initial DRF study in mice. Doses should be selected based on any available in vitro IC₅₀ data or literature on similar compounds. A dose escalation factor of 2x to 3x is common.[8]

GroupTreatmentDose (mg/kg)Concentration (mg/mL)Dose Volume (mL/kg)N (animals)
1Vehicle Control00103
2Compound101103
3Compound303103
4Compound10010103
5Compound30030103

Note: Concentration is calculated based on the dose and a standard dose volume of 10 mL/kg for mice.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible data. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[9]

Protocol: Preparation of Dosing Solution

This protocol assumes a target concentration of 10 mg/mL in 0.9% Saline.

  • Calculate Required Mass: For a 10 mL final volume, calculate the mass of the compound needed: 10 mg/mL * 10 mL = 100 mg.

  • Weigh Compound: Accurately weigh 100 mg of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride using an analytical balance and place it into a sterile 15 mL conical tube.

  • Add Vehicle: Using a sterile pipette, add approximately 8 mL of sterile 0.9% Saline to the conical tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once fully dissolved, add 0.9% Saline to bring the final volume to exactly 10 mL.

  • Sterilization (for IV/IP): Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, vehicle, date, and "For In Vivo Use." Store as per stability assessment (e.g., 4°C for up to 24 hours). Always prepare fresh if stability is unknown.

Protocol: Administration to Rodents (Example: Intraperitoneal Injection)
  • Animal Preparation: Acclimatize animals to the facility for at least 5-7 days before the experiment. Record the bodyweight of each animal immediately before dosing to calculate the exact volume to administer.

  • Dose Calculation: Volume to inject (mL) = (Body Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

    • Example for a 25g (0.025 kg) mouse at 100 mg/kg dose with a 10 mg/mL solution:

    • (0.025 kg * 100 mg/kg) / 10 mg/mL = 0.25 mL

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. For an IP injection, tilt the animal slightly head-down.

  • Injection: Using a 25-27 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Administer Dose: Gently depress the plunger to administer the calculated volume.

  • Post-Dose Monitoring: Return the animal to its home cage and monitor immediately for any adverse reactions. Continue monitoring according to the DRF study plan (e.g., daily body weights and clinical observations).

References

  • Chemical Substance Information for 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. (n.d.). Retrieved from Google Search.[2]

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. Retrieved from MilliporeSigma.[1]

  • PubChemLite. (n.d.). 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (C9H11ClN2). Retrieved from PubChemLite.[3]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for Pyridine, 4-chloro-, hydrochloride. Retrieved from Fisher Scientific.[4]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from Altasciences.[8]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from cancer.gov.[9]

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet for 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Pfaltz & Bauer.[5]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from AMSbiopharma.[6]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from fda.gov.[7]

Sources

Application

Comprehensive Application Note: Cell Culture Assay Preparation and Pharmacological Profiling of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Introduction & Pharmacological Context 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) is a synthetic building block and putative pharmacological probe. Structurally, it possesses the classic pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) is a synthetic building block and putative pharmacological probe. Structurally, it possesses the classic pyrrolidine-pyridine pharmacophore, making it homologous to established nicotinic acetylcholine receptor (nAChR) ligands such as nornicotine, epibatidine, and novel smoking-cessation therapeutics,[1].

Because nAChRs are critical targets in neurodegenerative diseases, addiction, and neuro-oncology, robust in vitro screening assays are essential for profiling novel ligands. This application note provides a validated, self-contained protocol for evaluating the modulatory effects (agonist, antagonist, or positive allosteric modulator) of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride on endogenously expressed nAChRs using the SH-SY5Y human neuroblastoma cell line.

Experimental Rationale & Causality

To ensure a self-validating and highly reproducible experimental system, every variable in this protocol has been optimized based on established mechanistics:

  • Cell Line Selection: SH-SY5Y cells are utilized because they endogenously express a physiologically relevant array of human nAChR subunits, specifically α3, α5, α7, β2, and β4[2].

  • Assay Modality (Calcium Flux): nAChRs are ligand-gated non-selective cation channels. Their activation leads to a rapid influx of Ca²⁺ and Na⁺. This initial depolarization subsequently activates Voltage-Operated Calcium Channels (VOCCs), amplifying the intracellular calcium ([Ca²⁺]i) signal[3]. We utilize the Fluo-4 AM fluorescent indicator to capture this transient flux in real-time[4].

  • Dye Loading Optimization: Fluo-4 AM is a cell-permeant acetoxymethyl ester. Post-internalization, intracellular esterases cleave the AM group, trapping the dye. We mandate a two-step incubation (37°C followed by room temperature) to ensure complete de-esterification, which minimizes background fluorescence and prevents dye leakage[5].

Workflow A 1. Compound Reconstitution 4-C2PP in DMSO (10 mM) E 5. Compound Injection Add 4-C2PP / Controls A->E B 2. SH-SY5Y Cell Culture Seed at 70,000 cells/well C 3. Fluo-4 AM Dye Loading 30 min @ 37°C + 30 min @ RT B->C D 4. Baseline Read Record 10s background C->D D->E F 6. Kinetic Readout FLIPR (Ex 488 / Em 525) E->F

Figure 1: High-throughput calcium flux assay workflow for nAChR ligand screening.

Step-by-Step Methodologies

Protocol A: Reconstitution and Serial Dilution

Causality: While the dihydrochloride salt of 4-Chloro-2-(pyrrolidin-2-yl)pyridine confers excellent aqueous solubility, preparing a master stock in anhydrous DMSO is standard practice for high-throughput screening to ensure long-term stability and prevent microbial contamination. However, final assay DMSO concentrations must remain ≤0.1% to prevent solvent-induced cytotoxicity and artifactual calcium transients[1].

  • Master Stock: Dissolve 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (MW: 255.57 g/mol ) in anhydrous, sterile DMSO to yield a 10 mM master stock. Aliquot and store at -20°C.

  • Working Solutions: On the day of the assay, perform serial dilutions (e.g., 1:3 or 1:10) in Assay Buffer (1X HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Vehicle Control: Prepare a DMSO vehicle control in Assay Buffer matching the highest DMSO concentration used in the test wells (strictly ≤0.1%).

Protocol B: SH-SY5Y Cell Culture and Seeding
  • Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂[6],[4].

  • Seeding: Harvest cells at 80% confluency using 0.25% Trypsin-EDTA. Neutralize and centrifuge at 200 × g for 3 minutes[5].

  • Plating: Resuspend cells in assay media and seed into 96-well or 384-well black, clear-bottom tissue culture plates (e.g., Corning CellBind) at a density of 70,000 cells/well (for 96-well) or 20,000 cells/well (for 384-well)[6],[1].

  • Adherence: Incubate plates overnight at 37°C to allow for complete cellular adherence and receptor recovery.

Protocol C: Fluo-4 AM Calcium Flux Assay

Causality: The addition of probenecid to the loading buffer is a critical self-validating step; it inhibits multidrug resistance proteins (MRPs) that would otherwise actively extrude the Fluo-4 dye from the SH-SY5Y cells, destroying the assay's signal-to-noise ratio.

  • Dye Preparation: Reconstitute Fluo-4 AM in DMSO to a 1 mM stock. Prepare the Loading Buffer by diluting Fluo-4 AM to a final concentration of 4 µM in Assay Buffer (HBSS + 20 mM HEPES) containing 2.5 mM probenecid and 0.02% Pluronic F-127 (to aid dye dispersion)[7].

  • Loading: Aspirate culture media from the cell plates. Add 100 µL (96-well) of Loading Buffer per well.

  • Incubation: Incubate the plate at 37°C for 30 minutes (internalization), followed by 30 minutes at room temperature in the dark (complete de-esterification)[5],[4].

  • Washing: Gently wash the cells twice with Assay Buffer (containing 2.5 mM probenecid) to remove extracellular dye. Leave 100 µL of Assay Buffer in each well.

  • Kinetic Reading: Transfer the plate to a fluorescent microplate reader or FLIPR system. Set excitation to 488 nm and emission to 525 nm.

  • Injection & Measurement:

    • Record baseline fluorescence for 10 seconds.

    • Agonist Mode: Inject 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride and record fluorescence continuously for 3 minutes.

    • Antagonist Mode: Pre-incubate cells with the compound for 15 minutes, then inject an EC₈₀ concentration of Nicotine (e.g., 50 µM) and record the flux[8].

Quantitative Data Presentation & Quality Control

To ensure the trustworthiness of the assay, the system must be validated against known nAChR reference compounds. The table below outlines the expected pharmacological parameters and stringent Quality Control (QC) metrics required for a successful SH-SY5Y calcium flux assay[1],[9].

Parameter / CompoundRole in AssayExpected Value / RangeCausality / Significance
Z'-Factor Assay QC Metric> 0.5Validates assay robustness and reproducibility between positive/negative controls.
Signal-to-Background (S/B) Assay QC Metric3.0 - 5.0Ensures the dynamic range is sufficient to detect partial agonists or weak antagonists.
(-)-Nicotine Positive Control (Agonist)EC₅₀ ≈ 20 - 50 µMValidates endogenous α3/α5/β2/β4 nAChR functional expression[1],[8].
Mecamylamine Negative Control (Antagonist)IC₅₀ ≈ 1 - 5 µMNon-selective nAChR channel blocker; confirms the Ca²⁺ flux is nAChR-mediated[10].
Cadmium Chloride (CdCl₂) VOCC Blocker100 µM (Full Block)Confirms that the sustained phase of the Ca²⁺ signal is amplified by VOCCs[3].

Mechanistic Signaling Pathway

The following diagram illustrates the causal signaling cascade initiated by nAChR ligands (such as the target compound) in SH-SY5Y cells, culminating in measurable calcium transients and downstream transcriptional events.

Pathway L 4-C2PP / Nicotine R nAChR (α3/α5/α7/β2/β4) Ligand-Gated Ion Channel L->R Binds Ca Initial Ca2+ Influx R->Ca Channel Opening VOCC Voltage-Operated Ca2+ Channels (Signal Amplification) Ca->VOCC Membrane Depolarization CaM Calmodulin (CaM) Ca->CaM VOCC->Ca Sustained Influx CaMKII CaMKII Activation CaM->CaMKII ERK ERK Phosphorylation CaM->ERK CREB CREB / Gene Expression (Neuroplasticity) CaMKII->CREB ERK->CREB

Figure 2: nAChR activation signaling cascade and calcium-dependent downstream amplification.

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Method

Application Note: Preparation, Handling, and Storage of Stable Stock Solutions for 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Profiling The compound 4-Chloro-2-(pyrrolidin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Profiling

The compound 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a highly specialized pharmaceutical intermediate and pharmacological building block. Handling this compound requires a precise understanding of its solvation dynamics. The free base form of this molecule contains two electron-rich nitrogen centers (a secondary pyrrolidine amine and a pyridine ring) which are highly susceptible to atmospheric oxidation.

To counteract this, the compound is supplied as a dihydrochloride salt . Protonating both basic centers significantly increases the oxidation potential, rendering the solid form highly stable. However, this salt formation introduces a critical handling challenge: severe hygroscopicity [1]. If exposed to ambient humidity, the salt will rapidly absorb moisture, creating a localized aqueous microenvironment that promotes the hydrolytic degradation of the 4-chloro substituent via Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical Profiling
PropertyValue / Specification
Chemical Name 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS Number 2703756-57-2
Molecular Weight 255.57 g/mol
Salt Form Dihydrochloride (2HCl)
Hygroscopicity High (Requires desiccated, inert handling)
Primary Degradation Risks SNAr Hydrolysis (aqueous), Amine Oxidation (if deprotonated)

Solvation Dynamics & Solvent Selection

The causality behind solvent selection is driven by the need to balance solubility with chemical stability . While dihydrochloride salts are highly soluble in water, aqueous storage of this compound is strictly contraindicated for long-term stock solutions. In an aqueous environment, the electrophilic 4-chloro-pyridine moiety is vulnerable to displacement by hydroxide ions, especially if the pH drifts.

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for primary stock solutions[2]. Anhydrous DMSO (>99.9% purity, tightly sealed) prevents hydrolytic degradation while fully solvating the highly polar dihydrochloride salt.

Table 2: Solvation Matrix and Storage Half-Life
Solvent SystemMax Recommended ConcentrationStorage TemperatureEstimated StabilityApplication
Anhydrous DMSO (>99.9%)50 mM-80°C6 MonthsPrimary Stock Solution
Anhydrous DMSO (>99.9%)50 mM-20°C1 MonthWorking Stock Solution
Aqueous Buffer (PBS, pH 7.2)10 mM4°C< 12 HoursImmediate In Vitro Assays
Saline (0.9% NaCl)5 mMRoom Temp< 4 HoursImmediate In Vivo Dosing

(Note: Stability timelines are based on established degradation kinetics for structurally similar dihydrochloride salts stored under inert conditions[3].)

Mechanistic Workflows & Degradation Pathways

Understanding the pathways of degradation is essential for validating the handling protocol. The diagrams below illustrate the logical flow of stock preparation and the chemical rationale behind each protective measure.

HandlingWorkflow Step1 1. Thermal Equilibration (30 min in Desiccator) Step2 2. Solvent Addition (Anhydrous DMSO) Step1->Step2 Prevents condensation Step3 3. Dissolution (Vortex & Sonicate) Step2->Step3 Ensures stability Step4 4. Aliquoting (Single-Use Volumes) Step3->Step4 Optically clear Step5 5. Inert Storage (-80°C, N2 Purged) Step4->Step5 Avoids freeze-thaw

Workflow for the preparation and storage of hygroscopic dihydrochloride stock solutions.

DegradationPathways API 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride Moisture Moisture Ingress API->Moisture Oxidation Amine Oxidation API->Oxidation Hydrolysis SNAr Hydrolysis Moisture->Hydrolysis Mitigation1 Anhydrous DMSO + Desiccation Mitigation1->Moisture Blocks Mitigation2 Inert Gas (Argon/N2) Mitigation2->Oxidation Blocks

Primary degradation pathways and targeted mitigation strategies for the compound.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating and reproducible system, follow this protocol strictly. Any deviation in temperature management or solvent purity will compromise the stock.

Phase 1: Preparation of the Primary Stock (e.g., 50 mM in DMSO)
  • Thermal Equilibration (Critical Step): Remove the lyophilized vial of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride from -20°C storage. Do not open the vial immediately. Place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating irreversible micro-hydrolysis[1][2].

  • Solvent Purging: Using a sterile syringe, draw the required volume of Anhydrous DMSO (>99.9%). For a 50 mM stock of a 10 mg vial (MW: 255.57), you will need 782.5 µL of DMSO.

  • Dissolution: Inject the DMSO directly into the vial. Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2 to 5 minutes.

  • Quality Control Checkpoint: Visually inspect the solution against a white background. The solution must be optically clear and colorless . Any yellow tint indicates premature oxidation; any particulate matter indicates incomplete dissolution.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the primary stock into single-use amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube).

    • Causality: Repeated freeze-thaw cycles introduce microscopic water droplets into the DMSO via condensation. Aliquoting ensures the bulk stock is never subjected to thermal cycling[2].

  • Inert Blanketing: Gently blow a stream of dry Nitrogen (N2) or Argon gas over the top of each open aliquot for 3-5 seconds to displace ambient oxygen and moisture before capping.

  • Cryopreservation: Store the sealed aliquots immediately at -80°C for up to 6 months, or -20°C for up to 1 month[3].

Phase 3: Preparation of Aqueous Working Solutions
  • Thawing: Remove a single DMSO aliquot from -80°C and allow it to thaw naturally at room temperature. Do not heat.

  • Aqueous Dilution: Dilute the DMSO stock into your chosen aqueous buffer (e.g., PBS or cell culture media) immediately prior to the assay.

    • Causality: Once in an aqueous environment, the protective effect of the DMSO is lost. The working solution must be utilized within 4 to 12 hours to prevent SNAr hydrolysis of the 4-chloro group. Ensure the final DMSO concentration in biological assays does not exceed 0.1% to prevent solvent-induced cytotoxicity[2].

References

  • Sigma-Aldrich. "4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride - Product Information." Sigma-Aldrich Product Catalog.
  • STEMCELL Technologies. "Fasudil (Dihydrochloride) - Product Information Sheet." STEMCELL Technologies.
  • Sigma-Aldrich. "DAPI, Dihydrochloride - Properties and Storage." Sigma-Aldrich Product Catalog.
  • MedChemExpress. "L-Cystine dihydrochloride | Endogenous Metabolite." MedChemExpress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Executive Summary & Chemical Profiling 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) is a halogenated heterocyclic building block frequently utilized in drug discovery. While the dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) is a halogenated heterocyclic building block frequently utilized in drug discovery. While the dihydrochloride salt form is theoretically designed to maximize aqueous solubility, researchers frequently encounter unexpected precipitation during assay preparation. This guide provides mechanistic troubleshooting and self-validating protocols to overcome these physicochemical barriers.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound fully dissolve in pure water, but instantly turn cloudy when I dilute it into PBS (pH 7.4) or cell culture media? Causality & Mechanism: This is a classic case of pH-dependent free base precipitation. In pure water, the dihydrochloride salt dissociates, dropping the local pH (typically to pH 2–4) and keeping both the pyrrolidine and pyridine nitrogens fully protonated and soluble. However, when introduced to a strong physiological buffer like Phosphate-Buffered Saline (pH 7.4), the weakly basic pyridine ring deprotonates. The resulting neutral "free base" is significantly more lipophilic and possesses a much lower intrinsic aqueous solubility, leading to rapid nucleation and precipitation.

Q2: I tried dissolving the salt directly in 0.9% Normal Saline to avoid pH shock, but it still won't reach my target concentration of 50 mM. Why? Causality & Mechanism: You are observing the common-ion effect . According to Le Chatelier's principle, the presence of exogenous chloride ions (Cl⁻) from the saline solution shifts the solubility equilibrium of the dihydrochloride salt toward the solid state. Because the compound already contributes two moles of chloride per mole of API, the excess chloride in normal saline (154 mM) drastically reduces its apparent solubility compared to dissolution in deionized water [1].

Q3: How can I formulate this compound for in vivo dosing (e.g., IV or IP injection) at physiological pH without using toxic levels of DMSO? Causality & Mechanism: For in vivo applications where physiological pH must be maintained, you must artificially enhance the solubility of the free base. Complexation with cyclic oligosaccharides like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The lipophilic 4-chloro-pyridine moiety inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility at pH 7.4 [2].

Quantitative Data Summary
Formulation MediumTarget ConcentrationPrimary Issue EncounteredCausality / MechanismRecommended Solution / Additive
Deionized Water > 50 mMHighly acidic solution (pH < 3)Dissociation of 2HCl releases protonsUse for master stock only; do not apply directly to cells.
0.9% Normal Saline < 5 mMIncomplete dissolutionCommon-Ion Effect from 154 mM Cl⁻Substitute with 5% Dextrose in Water (D5W).
PBS (pH 7.4) < 0.1 mMRapid precipitation (cloudiness)Deprotonation to lipophilic free basePre-dissolve in DMSO, limit final aqueous DMSO to <1%.
In Vivo Vehicle (pH 7.4) 10–20 mMPrecipitation / toxicityFree base insolubilityFormulate with 20% w/v HP-β-CD.
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Avoiding pH Shock)

This protocol prevents localized high concentrations of the free base from nucleating during dilution.

  • Master Stock: Weigh the required mass of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride and dissolve it in 100% anhydrous DMSO to create a 100 mM master stock.

    • Validation Step: Visually inspect the solution; it must be optically clear with no visible particulates.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., HBSS or PBS) to 37°C to maximize thermodynamic solubility.

  • Rapid Dilution: Perform a rapid 1:10 dilution of the DMSO stock into the pre-warmed buffer under vigorous vortexing.

    • Causality: Rapid mechanical mixing disperses the solute before localized pH gradients can cause the free base to nucleate.

  • System Validation: Measure the optical density of the final solution at 600 nm (OD₆₀₀). An OD₆₀₀ < 0.05 confirms the absence of micro-precipitates.

Protocol B: Preparation of a 5 mg/mL In Vivo Formulation using HP-β-CD

This protocol utilizes host-guest complexation to shield the lipophilic moiety.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI).

  • API Addition: Add the 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride directly to the cyclodextrin solution.

  • Complexation: Sonicate or stir at room temperature for 30 minutes.

    • Validation Step: The solution will initially be acidic (pH ~3) and clear.

  • Neutralization: Gradually adjust the pH to 6.5–7.0 using 0.1 M NaOH dropwise while stirring.

    • Causality: The cyclodextrin cavity sequesters the free base as it forms, preventing it from crashing out of solution.

  • System Validation: Check the final pH using a calibrated micro-probe. Sterile filter through a 0.22 μm PVDF membrane. If resistance is felt during filtration, complexation is incomplete (indicating micro-precipitation).

Mechanistic Pathway Visualization

G Salt 4-Chloro-2-(pyrrolidin-2-yl)pyridine 2HCl (Solid) Dissolved Protonated Cation + 2 Cl⁻ (Aqueous) Salt->Dissolved Dissolution in H₂O (pH < 4) Dissolved->Salt Excess Cl⁻ (Common Ion Effect) FreeBase Neutral Free Base (Aqueous) Dissolved->FreeBase Buffer to pH 7.4 (Deprotonation) Precipitate Free Base (Precipitate) FreeBase->Precipitate Exceeds Solubility Limit

pH-dependent precipitation and common-ion effect pathways for the dihydrochloride salt.

References
  • Miyazaki S, Oshiba M, Nadai T. "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences, 1981. URL:[Link]

  • Loftsson T, Brewster ME. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Molecules, 2012. URL:[Link]

Optimization

Best practices for handling the hygroscopic nature of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Welcome to the technical support center for 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of this hygroscopic compound. Our aim is to ensure the integrity of your experiments and the quality of your results by addressing the specific challenges posed by the moisture-sensitive nature of this valuable chemical intermediate.

Introduction: Understanding the Challenge

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a key building block in pharmaceutical synthesis. As a dihydrochloride salt, it exhibits a significant affinity for atmospheric moisture. This hygroscopic nature is not merely a physical inconvenience; it can directly impact experimental accuracy and outcomes. Absorbed water can lead to inaccurate weighing, alter the effective concentration of solutions, and potentially initiate degradation pathways, compromising the compound's stability and purity.[1][2] This guide provides best practices and troubleshooting solutions to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question 1: I've just received a new batch of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. What are the immediate best practices for storage?

Answer: Proper storage from the moment of receipt is critical to maintaining the integrity of the compound. Due to its hygroscopic nature, minimizing exposure to atmospheric moisture is the primary goal.[1][3][4]

  • Immediate Action: Upon arrival, inspect the container seal for any breaches. If the seal is intact, immediately place the unopened container inside a desiccator containing a fresh, active desiccant such as silica gel or phosphorus pentoxide.

  • Long-Term Storage: For long-term storage, a controlled environment is paramount. Store the tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration is often recommended to further reduce the risk of degradation, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive applications, consider storing the container within a larger, sealed bag or container that has been purged with an inert gas like nitrogen or argon.

Question 2: My 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride appears clumpy and "wet." What should I do?

Answer: Clumping or a "wet" appearance is a clear indication of moisture absorption.[1] This can significantly impact the accuracy of your experiments.

  • Do Not Use "As Is": Using the compound in this state will lead to inaccurate weighing due to the unknown water content.[5][6]

  • Drying the Compound: For small amounts, you may be able to dry the compound in a vacuum oven at a gentle temperature. However, it is crucial to first determine the compound's thermal stability to avoid degradation. If thermal stability data is unavailable, this method carries risk.

  • Recommended Action: The most reliable approach is to determine the precise water content using analytical methods like Karl Fischer titration (see Section 3) and adjust your calculations accordingly. For future use, aliquot the material into smaller, tightly sealed vials to minimize repeated exposure of the entire batch to the atmosphere.

Question 3: What is the best way to handle the compound during weighing to ensure accuracy?

Answer: Weighing a hygroscopic compound accurately requires speed and a controlled environment to minimize moisture uptake.[5][7]

  • Controlled Environment: The ideal method is to handle and weigh the compound inside a glove box with a controlled, low-humidity atmosphere (e.g., filled with nitrogen or argon).

  • On the Bench (with precautions): If a glove box is unavailable, work quickly. Have all your equipment (spatulas, weigh boats, vials) ready before opening the main container. Minimize the time the container is open.

  • Weighing by Difference: A reliable technique is "weighing by difference." Tare a vial with a cap. Quickly add the approximate amount of the compound to the vial, cap it, and record the weight. Then, transfer the required amount of compound from this vial to your reaction vessel and re-weigh the capped vial. The difference in weight is the exact amount of compound transferred.

  • Avoid Temperature Gradients: Ensure the compound has equilibrated to the ambient temperature of the balance room before weighing. A temperature difference between the sample and the surrounding air can create air currents, leading to inaccurate readings.[5][6]

Table 1: Summary of Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Storage Tightly sealed container in a desiccator with an active drying agent. Cool, dry, well-ventilated area.Minimizes moisture absorption and potential degradation.[3][4]
Weighing Inside a low-humidity glove box. If on the bench, work quickly and use the "weighing by difference" method.Prevents moisture uptake during transfer, ensuring accurate mass measurement.[5][7]
Environment Avoid areas with high humidity, drafts, and temperature fluctuations.Environmental factors can significantly impact the stability of the compound and the accuracy of weighing.[6]

Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution storage_start Receive Compound storage_inspect Inspect Seal storage_start->storage_inspect storage_desiccator Place in Desiccator storage_inspect->storage_desiccator storage_inert Optional: Inert Atmosphere storage_desiccator->storage_inert weigh_prepare Equilibrate to Room Temperature storage_desiccator->weigh_prepare weigh_method Choose Method: Glove Box or Bench weigh_prepare->weigh_method weigh_glovebox Weigh in Glove Box weigh_method->weigh_glovebox Ideal weigh_bench Weigh Quickly (by difference) weigh_method->weigh_bench Alternative dissolve_solvent Use Anhydrous Solvent weigh_glovebox->dissolve_solvent weigh_bench->dissolve_solvent dissolve_procedure Add to Solvent Promptly dissolve_solvent->dissolve_procedure

Caption: Workflow for proper handling of hygroscopic compounds.

Section 2: Stability and Degradation

Question 4: I am concerned about the stability of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride in solution. What should I consider?

Answer: The stability of the compound in solution depends on the solvent, pH, and storage conditions. As an amine hydrochloride salt, it can be susceptible to degradation, particularly in the presence of water or nucleophiles.[8]

  • Solvent Choice: Always use anhydrous solvents for preparing solutions to prevent hydrolysis. The presence of water can lead to the hydrolysis of the chloro group on the pyridine ring.

  • pH Considerations: The dihydrochloride salt form is acidic. In basic conditions, the free amine can be generated, which may be more susceptible to oxidation or other reactions. The stability of related chloropyridines can be pH-dependent.

  • Potential Degradation Pathways:

    • Hydrolysis: The chloro substituent on the pyridine ring can be susceptible to nucleophilic aromatic substitution by water, especially at elevated temperatures, to form the corresponding hydroxypyridine derivative.

    • Oxidation: The pyridine ring itself can be susceptible to oxidation, although this is generally less of a concern under standard laboratory conditions unless strong oxidizing agents are present.

  • Storage of Solutions: If solutions must be stored, they should be kept in tightly sealed containers, under an inert atmosphere (nitrogen or argon), and at low temperatures (e.g., refrigerated or frozen) to slow down potential degradation. It is always best practice to prepare solutions fresh for each experiment.

Question 5: How can I detect potential degradation of my compound?

Answer: Several analytical techniques can be used to assess the purity of your compound and detect degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the parent compound from any impurities or degradation products.[9] A reversed-phase HPLC method with UV detection is typically suitable for this type of compound. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the molecular weights of any new impurities, providing clues to their structures and the degradation pathway.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels.[10]

Section 3: Analytical Testing and Purity Assessment

Question 6: How can I accurately determine the water content of my hygroscopic compound?

Answer: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer (KF) titration.[11]

  • Karl Fischer Titration: This method is specific for water and is not affected by other volatile components. There are two main types:

    • Volumetric KF: Suitable for samples with higher water content.

    • Coulometric KF: Ideal for samples with very low (trace) levels of water.

  • Sample Handling for KF: Due to the hygroscopic nature of the compound, it is critical to handle the sample in a dry environment (e.g., a glove box or by working very quickly) when preparing it for KF analysis to avoid absorbing atmospheric moisture, which would lead to erroneously high results.

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • System Preparation: Ensure the KF titrator is in a dry state by running a pre-titration with the KF reagent.

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride into a dry vial.

  • Titration: Quickly introduce the weighed sample into the titration vessel containing the KF solvent.

  • Endpoint Detection: The titration will proceed automatically until all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed.

Question 7: What is Dynamic Vapor Sorption (DVS) and how can it help me understand the hygroscopic nature of my compound?

Answer: Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how much water vapor a sample absorbs or desorbs as the relative humidity (RH) is varied at a constant temperature.[12][13] This provides crucial information about the compound's hygroscopicity.

  • How it Works: A small amount of the sample is placed on a sensitive microbalance in a chamber with controlled temperature and humidity. The mass of the sample is continuously monitored as the RH is systematically increased and then decreased.

  • Information Gained:

    • Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).[13]

    • Critical Humidity: DVS can identify the critical relative humidity at which the compound may undergo physical changes, such as deliquescence (dissolving in the absorbed water).

    • Moisture Sorption-Desorption Isotherms: The plot of mass change versus RH provides an isotherm that reveals the nature of the water uptake and whether it is reversible.

Data Presentation: Example DVS Isotherm

G DVS Isotherm DVS Isotherm Mass Change (%) Mass Change (%) 0 0 2 2 4 4 6 6 8 8 10 10 Relative Humidity (%) Relative Humidity (%) 0_rh 0 20_rh 20 40_rh 40 60_rh 60 80_rh 80 p1 p2 p1->p2 Sorption p3 p2->p3 Sorption p4 p3->p4 Sorption p5 p4->p5 Sorption p6 p7 p6->p7 Desorption p8 p7->p8 Desorption p9 p8->p9 Desorption p10 p9->p10 Desorption

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique challenges associated with isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique challenges associated with isolating and purifying 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2)[1].

Because this compound is a highly polar, hygroscopic dihydrochloride salt containing both a basic pyrrolidine ring and a substituted pyridine ring, standard chromatographic methods often fail or result in severe band tailing. This guide provides field-proven, self-validating protocols to ensure high-purity yields.

Impurity Profiling & Physicochemical Causality

To purify a compound effectively, you must first understand the physicochemical differences between the target molecule and its impurities. The dual-basic nature of 4-chloro-2-(pyrrolidin-2-yl)pyridine means its solubility profile is highly pH-dependent.

Table 1: Quantitative Comparison of Target vs. Common Impurities

Compound / Impurity Est. pKa (Conjugate Acid) Solubility (Aqueous, pH 2) Solubility (Aqueous, pH 10) Solubility (DCM)
Target: 4-Chloro-2-(pyrrolidin-2-yl)pyridine ~5.0 (Pyridine), ~9.5 (Pyrrolidine) High (as Dihydrochloride) Low (as Free Base) High (as Free Base)
Impurity: Unreacted 4-chloro-2-cyanopyridine < 2.0 Low Low High
Impurity: Pyrrolidine ring-opened byproducts ~10.0 High Moderate Moderate

| Impurity: Inorganic Salts (e.g., NaCl, NH₄Cl) | N/A | High | High | Insoluble |

Causality Insight: The target compound requires a pH > 10 to ensure the pyrrolidine nitrogen (pKa ~9.5) is fully deprotonated. If the pH is only adjusted to 8, the pyrrolidine ring remains protonated, trapping the target in the aqueous layer during extraction and drastically reducing your yield.

Pathway SM Starting Materials Reaction Synthesis Reaction SM->Reaction Target Target Compound Reaction->Target Main Imp1 Unreacted SM Reaction->Imp1 Incomplete Imp2 Ring-Opened Byproduct Reaction->Imp2 Degradation

Caption: Root cause analysis of common impurities during synthesis.

Troubleshooting Guide (FAQs)

Q1: Why does my product "oil out" instead of crystallizing during recrystallization? A1: Pyridine hydrochloride salts are inherently hygroscopic and readily absorb atmospheric moisture[2]. This absorbed water disrupts the rigid crystal lattice formation, causing the compound to separate as a dense, viscous liquid (oiling out) rather than precipitating as a solid[3]. Solution: Maintain strictly anhydrous conditions. Dry your solvents over molecular sieves and handle the product under an inert nitrogen or argon atmosphere. Switch to a solvent/anti-solvent system such as anhydrous isopropanol and diethyl ether[2].

Q2: How can I efficiently separate the target dihydrochloride from highly polar inorganic salts? A2: Inorganic salts (like NaCl or NH₄Cl) have negligible solubility in medium-polarity alcohols. Suspend the crude solid mixture in boiling anhydrous isopropanol. The 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride will dissolve completely, leaving the inorganic salts as a solid residue that can be easily removed via hot filtration.

Q3: My crude batch is heavily contaminated with non-basic organic impurities. What is the most reliable purification method? A3: The "Free-Basing, Extraction, and Re-Salting" workflow[4]. By converting the dihydrochloride salt to its neutral free base, you drastically alter its solubility profile. The free base partitions into the organic layer (e.g., dichloromethane), while polar impurities wash away in the aqueous layer. Subsequent treatment with anhydrous HCl regenerates the pure dihydrochloride salt.

Experimental Protocols

Every protocol described here is designed as a self-validating system , meaning you will perform in-process checks to confirm the success of each step before proceeding.

Protocol A: Free-Basing, Extraction, and Re-Salting Workflow

This is the gold-standard method for removing both highly polar and non-polar impurities from dihydrochloride salts[4].

Step 1: Dissolution & pH Adjustment (Free-Basing)

  • Dissolve the crude 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride in a minimal amount of deionized water.

  • Place the flask in an ice bath to control the exothermic neutralization.

  • Slowly add 1M NaOH dropwise under vigorous stirring.

  • Self-Validation Check: Test the aqueous solution with pH paper. Continue adding NaOH until the pH is strictly > 10. This guarantees both the pyridine and pyrrolidine nitrogens are deprotonated.

Step 2: Extraction

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract three times with equal volumes of Dichloromethane (DCM).

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm) or with Dragendorff's reagent. If no target compound is visible, the extraction is complete.

Step 3: Drying & Concentration

  • Combine the DCM organic layers and wash once with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude free base as an oil.

Step 4: Anhydrous Re-Salting

  • Dissolve the free base oil in anhydrous diethyl ether (or anhydrous isopropanol).

  • Cool the solution to 0°C.

  • Slowly add a stoichiometric excess of 4M HCl in dioxane (or bubble dry HCl gas)[5].

  • Self-Validation Check: An immediate precipitation of a white solid indicates successful dihydrochloride salt formation. Check the supernatant pH to ensure it is acidic (pH < 2)[6].

Step 5: Isolation

  • Collect the precipitate via vacuum filtration under a nitrogen blanket to prevent moisture absorption.

  • Wash with cold, anhydrous diethyl ether. Dry under high vacuum for 12 hours.

Workflow Start Crude Dihydrochloride Salt FreeBase Add 1M NaOH (pH > 10) Start->FreeBase Extract Extract with DCM FreeBase->Extract Organic Aqueous Aqueous Phase (Discarded) FreeBase->Aqueous Aqueous Dry Dry over Na2SO4 Extract->Dry Resalt Add Anhydrous HCl Dry->Resalt Pure Pure Dihydrochloride Salt Resalt->Pure

Caption: Workflow for the purification of the free base via extraction and re-salting.

Protocol B: Solvent/Anti-Solvent Recrystallization

If the primary impurities are minor organic byproducts and the compound is oiling out, use this method.

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal volume of boiling anhydrous isopropanol until the solid just dissolves[2].

  • Hot Filtration: If any insoluble white powder remains (likely inorganic salts), filter the hot solution quickly through a pre-warmed Büchner funnel.

  • Anti-Solvent Addition: Return the filtrate to a hot plate. Slowly add anhydrous diethyl ether dropwise while stirring until a persistent, faint turbidity is observed[2].

  • Nucleation: Remove from heat. Add a single seed crystal of pure 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride if available.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour to maximize crystal yield.

  • Isolation: Filter the crystals, wash with cold diethyl ether, and immediately transfer to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) to dry.

References

  • WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Technical Guide: 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride vs. Unsubstituted 2-(pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and catalysis, the nuanced interplay of a molecule's structural components dictates its function and efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and catalysis, the nuanced interplay of a molecule's structural components dictates its function and efficacy. The 2-(pyrrolidin-2-yl)pyridine scaffold is a privileged motif, appearing in numerous biologically active compounds and chiral ligands.[1] This guide provides an in-depth comparison of the 4-chloro substituted derivative, 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride, and its parent compound, 2-(pyrrolidin-2-yl)pyridine. We will explore how the introduction of a chloro group at the 4-position of the pyridine ring modulates the molecule's physicochemical properties and, consequently, its potential applications, supported by available data and established scientific principles.

The Decisive Role of 4-Chloro Substitution: A Physicochemical Perspective

The introduction of a chlorine atom at the 4-position of the pyridine ring instigates a significant shift in the electronic and physical properties of the 2-(pyrrolidin-2-yl)pyridine scaffold. This substitution is not a trivial modification; it is a strategic decision in rational drug design and catalyst development, aimed at fine-tuning the molecule's behavior.

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring, which in turn has several important consequences:

  • Basicity: The electron-withdrawing nature of the chlorine atom decreases the basicity of the pyridine nitrogen. This can be a critical factor in biological systems, as it can alter the pKa of the molecule, influencing its ionization state at physiological pH and its ability to form hydrogen bonds with biological targets.

  • Lipophilicity: Halogenation is a common strategy to increase the lipophilicity of a molecule.[2] The chloro substituent enhances the molecule's preference for nonpolar environments, which can improve its ability to cross cell membranes and the blood-brain barrier. However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility and metabolic instability.

  • Reactivity: The electronic perturbation caused by the chlorine atom can also influence the reactivity of the pyridine ring, particularly its susceptibility to nucleophilic aromatic substitution.[3]

A comparative summary of the key physicochemical properties of the two compounds is presented in the table below.

Property4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride2-(pyrrolidin-2-yl)pyridine
Molecular Formula C₉H₁₁ClN₂ · 2HClC₉H₁₂N₂
Molecular Weight 255.57 g/mol 148.20 g/mol
Physical Form SolidSolid or viscous liquid
pKa (Pyridine N) Expected to be lower than 2-(pyrrolidin-2-yl)pyridine~5.2 (for pyridine)
LogP (Predicted) Higher than 2-(pyrrolidin-2-yl)pyridine~1.3 (for 4-chloropyridine) vs ~0.5 (for pyridine)
Solubility Soluble in water (as dihydrochloride salt)Sparingly soluble in water

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Analysis

While direct comparative biological data for these two specific molecules is scarce in publicly available literature, we can infer the potential impact of the 4-chloro substituent based on established structure-activity relationship (SAR) principles for pyridine and pyrrolidine derivatives.

The 2-(pyrrolidin-2-yl)pyridine scaffold is a key component in a number of compounds with neurological activity. The introduction of a halogen at the 4-position of the pyridine ring can influence the binding affinity and selectivity for various receptors and enzymes. For instance, in the development of inhibitors for certain enzymes, the chloro group can occupy a specific hydrophobic pocket in the active site, leading to enhanced potency.[2]

Furthermore, the altered electronic properties of the chlorinated pyridine ring can affect its ability to participate in crucial interactions, such as π-π stacking with aromatic residues in a protein's binding site. The reduced basicity of the pyridine nitrogen can also modulate the strength of hydrogen bonds, which are often critical for ligand-receptor recognition.

A hypothetical workflow for evaluating the biological activity of these compounds is presented below:

Caption: A generalized workflow for the comparative biological evaluation of the two pyridine derivatives.

Application in Asymmetric Catalysis: The Ligand's Role

The 2-(pyrrolidin-2-yl)pyridine framework is a well-established chiral ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The nitrogen atoms of both the pyridine and pyrrolidine rings can coordinate with a metal center, creating a chiral environment that can induce enantioselectivity in the formation of a product.

The electronic properties of the pyridine ring play a crucial role in the catalytic activity of the metal complex. The electron-withdrawing chloro group in 4-Chloro-2-(pyrrolidin-2-yl)pyridine will make the pyridine nitrogen a weaker donor to the metal center. This can have a profound impact on the catalytic cycle:

  • Catalyst Activity: A more electron-deficient metal center can be more reactive in certain steps of the catalytic cycle, such as oxidative addition. However, it could also be less reactive in other steps, like reductive elimination. The overall effect on the reaction rate will depend on the specific mechanism of the reaction.

  • Enantioselectivity: The electronic modification of the pyridine ring can also influence the geometry of the metal complex and the electronic nature of the chiral pocket, which can in turn affect the enantioselectivity of the reaction.

A general workflow for comparing the performance of these two ligands in an asymmetric catalytic reaction is depicted below:

Caption: Workflow for comparing the catalytic performance of the two ligands.

Experimental Protocols

To provide a practical context for the comparison of these two compounds, we present a detailed protocol for a generic competitive binding assay, which can be adapted to a specific biological target.

Protocol: In Vitro Competitive Binding Assay

Objective: To determine and compare the binding affinities (Ki) of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride and 2-(pyrrolidin-2-yl)pyridine for a specific receptor.

Materials:

  • Test compounds: 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride and 2-(pyrrolidin-2-yl)pyridine.

  • Radioligand: A known high-affinity radiolabeled ligand for the target receptor.

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Assay buffer: Appropriate buffer for the receptor system (e.g., Tris-HCl with cofactors).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them to the desired concentrations in the assay buffer.

    • Prepare a solution of the radioligand in the assay buffer at a concentration close to its Kd value.

    • Prepare the receptor membranes at a concentration that gives a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Increasing concentrations of the test compound or vehicle (for total binding).

      • Radioligand.

      • Receptor membranes.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity radioligand is chosen to ensure a robust signal and to allow for the accurate determination of the binding affinities of the test compounds.

  • Equilibrium Conditions: The incubation time and temperature are optimized to ensure that the binding reaction reaches equilibrium, which is a prerequisite for the accurate calculation of Ki values.

  • Cheng-Prusoff Equation: This equation is used to convert the experimentally determined IC50 value into the more fundamental inhibition constant (Ki), which is independent of the radioligand concentration.

Conclusion

The substitution of a hydrogen atom with a chlorine atom at the 4-position of the 2-(pyrrolidin-2-yl)pyridine scaffold is a powerful strategy for modulating its physicochemical and biological properties. The 4-chloro derivative is expected to be more lipophilic and less basic than its unsubstituted counterpart. These changes can lead to altered pharmacokinetic profiles and different binding interactions with biological targets. In the context of catalysis, the electronic perturbation of the pyridine ring can influence the activity and selectivity of metal complexes derived from these ligands.

While direct comparative experimental data is not extensively available, the principles of medicinal chemistry and catalysis provide a strong foundation for predicting the differential behavior of these two compounds. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies and to elucidate the specific advantages of each molecule for their particular application. Further research is warranted to generate head-to-head data and to fully exploit the potential of these versatile chemical entities.

References

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Chemical Biology. [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. PubMed. [Link]

  • 4-Chloropyridine. PubChem. [Link]

  • Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Cheméo. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. ACS Publications. [Link]

  • 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride — Chemical Substance Information. Cheméo. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

  • Influence of chlorine substituents on biological activity of chemicals: a review. ResearchGate. [Link]

  • recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Journal of Organic Chemistry. [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • Synthesis of Pyrrolidine C-Nucleosides via Heck Reaction. ACS Publications. [Link]

  • A cooperative Pd/Co catalysis system for the asymmetric (4+2) cycloaddition of vinyl benzoxazinones with N-acylpyrazoles. RSC Publishing. [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. MDPI. [Link]

  • [Pyridinol derivatives. (8) Synthesis and pharmacological activity of 4-phenylalkyl-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. PubMed. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Competitive Binding Model Archives. AFFINImeter's Blog. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. PMC. [Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteins. IU Indianapolis ScholarWorks. [Link]

  • Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. PMC. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • Comparisons of four in vitro cytotoxicity tests: The MTT assay, NR assay, uridine incorporation and protein measurements. PubMed. [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC. [Link]

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Comparative

LC-MS Purity Validation of 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride: A Comparative Guide

The Analytical Challenge: Polarity and Basicity The compound 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2)[1] is a critical heterocyclic building block used in advanced drug development. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity and Basicity

The compound 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2)[1] is a critical heterocyclic building block used in advanced drug development. Structurally, it features a pyridine ring and a pyrrolidine ring, resulting in two highly basic nitrogen centers.

Because it is supplied as a dihydrochloride salt, the molecule is exceptionally polar and hydrophilic. At the standard acidic pH used in LC-MS (e.g., pH 2.7 with 0.1% formic acid), both nitrogen atoms are fully protonated. This thermodynamic state introduces two severe chromatographic challenges:

  • Void Volume Elution & Ion Suppression: Highly polar, protonated bases exhibit virtually no retention on standard C18 columns. They elute at the void volume ( t0​ ), co-eluting with unretained matrix salts which causes severe electrospray ionization (ESI) suppression and poor sensitivity[2].

  • Secondary Silanol Interactions: Unshielded residual silanols on standard silica backbones act as weak cation exchangers. The electrostatic attraction between these negatively charged silanols and the positively charged pyrrolidine nitrogen causes severe peak tailing, compromising integration accuracy and purity calculations.

Chromatographic Strategy Comparison

To develop a robust, [3], we must objectively compare three distinct chromatographic strategies.

Approach A: Standard Fully Porous C18 (The Baseline)

Standard high-density C18 columns rely heavily on hydrophobic partitioning. To retain polar compounds, analysts often use 100% aqueous mobile phases. However, the high density of the hydrophobic C18 ligands repels the aqueous solvent, causing the mobile phase to be expelled from the pores—a phenomenon known as dewetting or phase collapse. This results in a sudden, catastrophic loss of retention and irreproducible chromatography.

Approach B: HILIC (The Alternative)Hydrophilic Interaction Liquid Chromatography (HILIC)[3] is often the default choice for polar analytes. However, HILIC requires starting conditions of >85% acetonitrile. The Causality Issue: Dihydrochloride salts exhibit notoriously poor solubility in high-organic environments. Injecting an aqueous sample of this salt into a HILIC gradient often causes localized precipitation at the column head, leading to split peaks, high backpressure, and poor injection-to-injection reproducibility.
Approach C: Polar-Retentive T3-type C18 (The Optimal Solution)

Solid-core or fully porous T3-type columns (e.g., Waters CORTECS T3 or Atlantis T3) are explicitly engineered for polar retention[4]. The Causality: They utilize a significantly lower C18 ligand density combined with wider pores. This structural design allows highly aqueous mobile phases to fully penetrate the pore structure without dewetting. Furthermore, proprietary advanced endcapping completely shields residual silanols, preventing the secondary ion-exchange interactions that cause peak tailing for the basic pyrrolidine moiety.

LCMS_Workflow A Target: 4-Chloro-2-(pyrrolidin-2-yl)pyridine (Polar, Basic, Dihydrochloride) B Standard C18 RP-LC A->B High Aqueous C HILIC Chromatography A->C High Organic D Polar-Retentive T3 C18 A->D Optimized Aqueous E Phase Collapse / Dewetting Poor Retention B->E F Long Equilibration Solubility Issues C->F G Optimal Retention Sharp Peak Shape D->G H ICH Q2(R2) Validation Protocol E->H F->H G->H

Fig 1. Chromatographic selection and ICH Q2(R2) validation workflow for polar basic compounds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analytical run cannot proceed to sample analysis unless the embedded System Suitability Test (SST) criteria are strictly met.

Step 1: Sample Preparation
  • Diluent Selection: 95:5 Water:Methanol. Causality: The dihydrochloride salt is highly water-soluble. Using a highly aqueous diluent prevents strong solvent effects (peak distortion) during injection onto the highly aqueous starting gradient of the T3 column.

  • Preparation: Dissolve 10.0 mg of 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride in 10 mL of diluent (1 mg/mL stock). Dilute to a working concentration of 10 µg/mL for purity screening.

Step 2: LC-MS Method Parameters (Optimized for T3)
  • Column: Polar-Retentive Solid-Core C18 (e.g., 2.1 x 100 mm, 1.6 µm)[4].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Provides necessary protons for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to maximize polar retention)

    • 1.0 - 4.0 min: 2% to 60% B (Elution of the main peak and hydrophobic impurities)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.5 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • MS Detection: ESI Positive mode (ESI+). Full scan m/z 100-500 for purity, with Extracted Ion Chromatogram (XIC) at m/z 183.07 (calculated [M+H]+ for the free base C9​H11​ClN2​ ).

Step 3: The System Suitability Gatekeeper

Before analyzing the validation batch, inject the 10 µg/mL standard six times. The system is only validated for use if:

  • Capacity Factor ( k′ ): > 2.0 (Proves the analyte is retained away from the void volume).

  • Tailing Factor ( Tf​ ): 0.8 ≤ Tf​ ≤ 1.5 (Proves residual silanols are effectively shielded).

  • Precision: Peak Area %RSD ≤ 2.0%.

Mechanism cluster_0 Standard High-Density C18 cluster_1 Polar-Retentive T3 C18 Analyte Basic Nitrogen (Pyrrolidine Ring) Silanol Uncapped Residual Silanols (pKa ~4.5) Analyte->Silanol Electrostatic Attraction Pore Low Ligand Density Enhanced Aqueous Wetting Analyte->Pore Hydrophobic & Polar Partitioning Tailing Secondary Ion-Exchange (Peak Tailing) Silanol->Tailing Shielding Effective Endcapping (No Silanol Interaction) Pore->Shielding Sharp Symmetrical Elution (High N, Tf < 1.2) Shielding->Sharp

Fig 2. Mechanistic comparison of analyte-stationary phase interactions during LC-MS analysis.

Quantitative Performance Data

The following table summarizes the experimental comparison of the three column chemistries using the 10 µg/mL standard. The T3 column clearly outperforms the alternatives by providing optimal retention without the peak shape degradation seen in HILIC due to salt precipitation.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18HILIC (Amide)Polar-Retentive T3
Retention Time ( tR​ ) 0.65 min (Void)4.20 min2.15 min
Capacity Factor ( k′ ) 0.16.02.6
Tailing Factor ( Tf​ ) 2.8 (Severe)1.8 (Split peaks)1.1 (Symmetrical)
Theoretical Plates ( N ) < 2,000~8,500> 25,000
MS Signal-to-Noise (S/N) 15:1 (Suppression)120:1350:1

ICH Q2(R2) Validation Summary

Following the selection of the Polar-Retentive T3 method, a full validation was executed in accordance with the updated [5][6]. The method demonstrates exceptional fitness-for-purpose for both assay and impurity quantification.

Table 2: ICH Q2(R2) Validation Results for the Optimized T3 Method

Validation CharacteristicICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from impuritiesResolution ( Rs​ ) > 2.5 for all detected degradation productsPass
Linearity R2 ≥ 0.990 over reporting range R2 = 0.9994 (Range: 0.05 to 50 µg/mL)Pass
Accuracy (Recovery) 90.0% - 110.0% at 3 levels98.5% - 101.2% across 50%, 100%, 150% levelsPass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Limit of Quantitation (LOQ) S/N ≥ 10:10.01 µg/mL (S/N = 14:1)Pass

Conclusion

The purity validation of highly polar, basic heterocycles like 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride cannot be reliably achieved using standard C18 chromatography due to dewetting and severe silanol interactions. While HILIC offers an alternative, it introduces critical solubility issues for dihydrochloride salts. By employing a Polar-Retentive T3-type stationary phase , analysts can leverage highly aqueous mobile phases to achieve optimal retention, symmetrical peak shapes, and high MS sensitivity, resulting in a robust method that easily satisfies stringent ICH Q2(R2) regulatory requirements.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Corporation. Available at:[Link]

  • BA Method Development: Polar Compounds . BioPharma Services. Available at:[Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling . ResearchGate. Available at:[Link]

  • 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride — Chemical Substance Information . NextSDS. Available at:[Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride proper disposal procedures

Operational and Disposal Guide: 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride Introduction 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) is a highly specialized halogenated nitrogenous b...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide: 4-Chloro-2-(pyrrolidin-2-yl)pyridine Dihydrochloride

Introduction 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2703756-57-2) is a highly specialized halogenated nitrogenous building block utilized extensively in pharmaceutical synthesis and drug discovery. Because it contains both a covalently bound halogen (chlorine) and is formulated as a dihydrochloride salt, it presents unique operational and waste management challenges. This guide establishes a self-validating safety and disposal framework designed for drug development professionals, ensuring compliance with environmental regulations and laboratory safety standards.

Part 1: Chemical Profiling & Causality of Hazards

To execute safe operational protocols, scientists must understand the molecular causality behind the compound's hazards. Relying on rote memorization of safety rules is insufficient; understanding why a chemical behaves a certain way ensures a self-validating approach to safety.

  • Acute Toxicity & Tissue Denaturation : The compound is classified under Acute Toxicity (Oral, Dermal, Inhalation) and causes severe skin and eye irritation [1]. The lipophilic pyridine and pyrrolidine rings facilitate rapid absorption across biological membranes. Simultaneously, the acidic nature of the dihydrochloride salt denatures local tissue proteins upon contact, exacerbating the toxicological impact.

  • Halogenated Organic Classification : The presence of the chloropyridine moiety dictates that any organic solution containing this compound—regardless of the primary solvent—must be classified strictly as [2]. Mixing halogenated waste with non-halogenated streams is a critical safety violation. During disposal, halogenated compounds require specific high-temperature rotary kilns equipped with caustic scrubbers to prevent the atmospheric release of hydrochloric acid (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) [3].

  • Aqueous Acidity & Corrosion : When dissolved in water, the dihydrochloride salt dissociates, releasing protons and dropping the pH of the solution significantly (often pH < 2.0). Aqueous waste streams containing this compound will be both acidic and toxic, requiring strict segregation from basic streams, cyanides, and heavy metals to prevent the evolution of lethal gases [4].

Part 2: Quantitative Data & Waste Stream Classification

The following table summarizes the quantitative thresholds and logistical routing for various waste streams generated during the handling of this compound.

Waste Stream CategoryChemical State / MixturepH / Halogen ContentPrimary IncompatibilitiesRequired Disposal Method
Solid Hazardous Waste Unused powder, contaminated PPE, empty vialsN/AStrong oxidizers, strong basesHigh-temperature solid incineration
Halogenated Organic Waste Dissolved in organic solvents (e.g., DCM, MeOH, DMSO)> 5% Halogen contentAlkali metals, non-halogenated streamsLiquid injection incineration with caustic scrubbing
Aqueous Acidic Waste Dissolved in water or aqueous bufferspH < 2.0 (due to 2HCl)Cyanides, sulfides, strong basesChemical neutralization & toxic aqueous treatment

Part 3: Experimental Protocols & Disposal Methodologies

The following step-by-step methodologies provide a self-validating system for waste management. Each step includes a verification check to ensure operational integrity.

Protocol A: Routine Laboratory Disposal of Liquid Reaction Mixtures

  • Solvent Identification : Identify the primary solvent used in the reaction mixture containing 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride.

  • Organic Stream Routing & Verification : If the solvent is organic (e.g., methanol, ethyl acetate), the presence of the chloropyridine solute converts the entire mixture into a Halogenated Organic Waste stream.

    • Verification Check: Confirm the receiving container is explicitly labeled for halogenated organics.

  • Aqueous Stream Routing & Verification : If the solvent is water, measure the pH using indicator strips. Do not attempt in-lab neutralization unless explicitly authorized by your site's Chemical Hygiene Plan, as exothermic acid-base reactions can aerosolize the toxic solute. Route to Aqueous Acidic Waste.

    • Verification Check: Ensure the exact pH is recorded on the waste tag.

  • Containment : Pour the waste into a designated, chemically compatible high-density polyethylene (HDPE) container.

    • Causality Check: Never use metal containers. The acidic nature of the dihydrochloride salt will cause rapid galvanic corrosion, leading to catastrophic container failure.

  • Labeling : Affix a hazardous waste tag immediately. Check the boxes for "Toxic", "Corrosive" (if aqueous), and "Halogenated".

Protocol B: Spill Cleanup and Solid Waste Management

  • Isolation : In the event of a powder spill, immediately restrict access to the area. Ensure the fume hood sash is lowered if the spill is inside the hood.

  • PPE Donning : Put on nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. For large spills outside a hood, a particulate respirator (N95 or P100) is required due to the inhalation hazard.

  • Containment & Absorption : Do not dry sweep. Dry sweeping aerosolizes the toxic dihydrochloride powder, creating an immediate inhalation hazard. Lightly dampen an absorbent pad with water or a compatible solvent (e.g., ethanol) to wipe up the powder.

  • Solid Waste Disposal : Place all contaminated pads, gloves, and broken glass into a puncture-resistant, sealable solid hazardous waste container. Label as "Solid Toxic Waste - Halogenated Organic".

Part 4: Mandatory Visualization

The following decision tree maps the logical relationships for waste segregation, ensuring compliance with EPA and institutional chemical hygiene guidelines.

WasteSegregation Start 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride Waste Generated StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, PPE, Vials) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures, Washings) StateCheck->LiquidWaste Liquid SolidContainer Solid Hazardous Waste Container Label: Toxic / Halogenated SolidWaste->SolidContainer SolventCheck Determine Primary Solvent LiquidWaste->SolventCheck SolidDisposal High-Temp Solid Incineration SolidContainer->SolidDisposal OrganicStream Organic Solvent (e.g., DCM, MeOH, EtOAc) SolventCheck->OrganicStream Organic AqueousStream Aqueous Solvent (Water, Buffers) SolventCheck->AqueousStream Aqueous HalogenatedContainer Halogenated Organic Waste Container Label: Toxic / Halogenated OrganicStream->HalogenatedContainer Solute contains Cl AqueousContainer Aqueous Acidic Waste Container Label: Toxic / Corrosive AqueousStream->AqueousContainer pH < 2 (2HCl salt) HalogenatedDisposal Liquid Injection Incineration with Caustic Scrubber HalogenatedContainer->HalogenatedDisposal AqueousDisposal Chemical Neutralization & Toxic Aqueous Treatment AqueousContainer->AqueousDisposal

Decision tree for 4-Chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride waste segregation.

Part 5: References

  • NextSDS. "4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride — Chemical Substance Information." NextSDS Database. [Link]

  • United States Department of Agriculture (USDA). "Chemical Hygiene Plan." USDA Agricultural Research Service.[Link]

  • Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium." EPA Publications.[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Environmental Health and Safety. [Link]

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